molecular formula C15H14ClFN2O4 B2757501 N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396782-31-2

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No.: B2757501
CAS No.: 1396782-31-2
M. Wt: 340.74
InChI Key: RZAMPPVHDXUBCI-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, furan, and oxalamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chloro-4-fluoroaniline: This intermediate can be synthesized through the halogenation of aniline derivatives.

    Formation of 2-(furan-2-yl)-2-hydroxypropylamine: This intermediate is prepared by reacting furan with appropriate reagents to introduce the hydroxypropyl group.

    Coupling Reaction: The final step involves coupling the two intermediates using oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce corresponding amines.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-(2-hydroxypropyl)oxalamide
  • N-(3-chlorophenyl)-N-(2-furyl)oxalamide
  • N-(4-fluorophenyl)-N-(2-hydroxypropyl)oxalamide

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the furan and oxalamide groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMPPVHDXUBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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